4-Fluoro-2-isocyanato-1-(trifluoromethyl)benzene
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Overview
Description
4-Fluoro-2-isocyanato-1-(trifluoromethyl)benzene, also known as 4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene, is an organic compound with the molecular formula C8H3F4NO. This compound is characterized by the presence of a fluorine atom, an isocyanate group, and a trifluoromethyl group attached to a benzene ring. It is a clear, colorless liquid with a molecular weight of 205.11 g/mol .
Preparation Methods
The synthesis of 4-fluoro-2-isocyanato-1-(trifluoromethyl)benzene typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-Fluoro-2-isocyanato-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form ureas and related compounds.
Addition Reactions: The isocyanate group can react with alcohols to form carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed are ureas, carbamates, and amines .
Scientific Research Applications
4-Fluoro-2-isocyanato-1-(trifluoromethyl)benzene is used in various scientific research applications:
Chemistry: It is a reagent for the preparation of nitrogen-containing compounds with kinase inhibitory activity.
Biology: It is used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors.
Medicine: It is involved in the development of kinase inhibitors for cancer treatment.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-2-isocyanato-1-(trifluoromethyl)benzene involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on target molecules, leading to the formation of stable covalent bonds. This reactivity is exploited in the synthesis of various bioactive compounds, including kinase inhibitors .
Comparison with Similar Compounds
4-Fluoro-2-isocyanato-1-(trifluoromethyl)benzene can be compared with other similar compounds such as:
4-(Trifluoromethyl)phenyl isocyanate: Similar structure but lacks the fluorine atom on the benzene ring.
1-Isocyanato-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of one.
1-Isocyanato-4-[(trifluoromethyl)sulfanyl]benzene: Contains a trifluoromethylsulfanyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C8H3F4NO |
---|---|
Molecular Weight |
205.11 g/mol |
IUPAC Name |
4-fluoro-2-isocyanato-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F4NO/c9-5-1-2-6(8(10,11)12)7(3-5)13-4-14/h1-3H |
InChI Key |
KHJNXEFZAHEVKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C=O)C(F)(F)F |
Origin of Product |
United States |
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